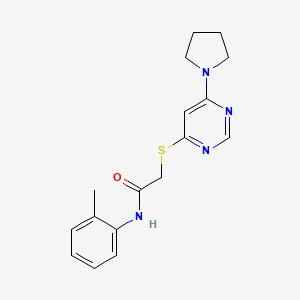
2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C17H20N4OS and its molecular weight is 328.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide is a novel organic molecule with potential therapeutic applications. Its unique structural features, including a pyrimidine ring, a pyrrolidine moiety, and a thioether linkage, suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential applications in medicinal chemistry.
Molecular Formula and Properties
- Molecular Formula : C17H20N4OS
- Molecular Weight : 328.4 g/mol
- CAS Number : 1171743-18-2
The structure of this compound includes:
- A pyrrolidine ring that enhances the compound's interaction with biological targets.
- A pyrimidine core that may engage in hydrogen bonding and π-stacking interactions with proteins.
- A thioether linkage , which can improve binding affinity to sulfur-containing biomolecules.
The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets. The following mechanisms have been proposed:
- Enzyme Inhibition : The thioacetamide moiety may enhance the compound's ability to inhibit enzymes involved in critical signaling pathways.
- Receptor Modulation : The pyrimidine ring can bind to receptors, potentially modulating their activity and influencing downstream signaling events.
Pharmacological Effects
Research indicates several potential pharmacological effects of this compound:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, possibly through apoptosis induction and cell cycle arrest.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Enzyme inhibition, receptor modulation |
| Olaparib | 57.3 | PARP inhibition |
Study 1: Anticancer Properties
In a study evaluating the anticancer properties of pyrimidine derivatives, this compound was found to significantly inhibit the growth of breast cancer cells. The mechanism involved the induction of apoptosis and modulation of key apoptotic markers such as CASPASE 3/7.
Study 2: Enzyme Interaction
Another investigation focused on the interaction of this compound with poly(ADP-ribose) polymerase (PARP). It demonstrated that the compound could inhibit PARP activity, leading to enhanced DNA damage response in cancer cells, similar to known PARP inhibitors like Olaparib.
Propriétés
IUPAC Name |
N-(2-methylphenyl)-2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-13-6-2-3-7-14(13)20-16(22)11-23-17-10-15(18-12-19-17)21-8-4-5-9-21/h2-3,6-7,10,12H,4-5,8-9,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIUOOSLMCUOOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=NC(=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














